molecular formula C10H7F3O B2614759 (E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one CAS No. 3108-34-7

(E)-4,4,4-trifluoro-1-phenyl-but-2-en-1-one

Cat. No. B2614759
CAS RN: 3108-34-7
M. Wt: 200.16
InChI Key: VJLGQFKEZZRPDE-VOTSOKGWSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of its reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The compound’s chemical properties might include its acidity or basicity, reactivity with other substances, and preferred oxidation state .

Scientific Research Applications

Stereoisomerism and Isomer Transformation

(E)-4,4,4-Trifluoro-1-phenyl-but-2-en-1-one is studied for its stereoisomerism. The isomerization behavior under the influence of atmospheric oxygen leads to a mix of isomers, both in the dark and under light exposure (Filyakova et al., 1991).

Chemical Reactions and Product Formation

The interaction of this compound with trimethyl phosphite in a cycloaddition reaction yields specific phospholene and phosphonate products. The presence of water influences the reaction, leading to different products (Ratner et al., 2000).

Polymer Synthesis

This compound is used in synthesizing one-dimensional polymers. These polymers exhibit luminescent properties and have potential applications in materials science (And & Morsali, 2007).

Luminescent Properties in Lanthanide Complexes

Its role in enhancing luminescent properties when used in ternary lanthanide complexes is significant. Such complexes can be used in advanced optical materials and sensors (Feng et al., 2008).

Peptide Synthesis

This compound serves as a protecting agent in peptide synthesis, aiding in the formation of N-protected amino acids and facilitating peptide bond formation without racemization (Gorbunova et al., 1991).

Vibrational Analysis and Molecular Structure

Density Functional Theory (DFT) calculations have been used to investigate its molecular structure and vibrational frequencies, contributing to a deeper understanding of its chemical behavior (Tayyari et al., 2007).

Enhanced Quantum Yields in Mixed Complexes

In mixed complexes, such as europium(III), it shows improved photophysical properties, including enhanced quantum yields, making it useful in luminescent materials (Donegá et al., 1997).

Coordination Chemistry

It forms complexes with cadmium(II) and exhibits interesting structural characteristics due to interactions like C-H···F-C and π–π stacking, relevant in coordination chemistry and materials design (Marandi et al., 2007).

Use in Dye-Sensitized Solar Cells

In the field of renewable energy, particularly dye-sensitized solar cells, derivatives of this compound are used in synthesizing ruthenium(II) sensitizers, demonstrating the potential of such compounds in solar energy applications (Islam et al., 2006).

Tautomerism and Hydrogen Bond Analysis

Tautomerism and hydrogen bond strengths of derivatives of this compound have been studied using spectroscopic methods and theoretical calculations, contributing to the understanding of its chemical properties (Darugar et al., 2017).

Mechanism of Action

If the compound is biologically active, its mechanism of action describes how it affects a living organism at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or proposing future research directions. It could be based on current trends in the field, unresolved questions, or potential applications of the compound .

properties

IUPAC Name

(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-7H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLGQFKEZZRPDE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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